

An In-depth Technical Guide to the Structure Elucidation of L-Galactopyranose

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Compound of Interest

Compound Name: *L-galactopyranose*

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of **L-galactopyranose**. It serves as a detailed guide, incorporating experimental protocols, quantitative data, and logical workflows for researchers in carbohydrate chemistry and drug development.

Introduction to L-Galactopyranose

L-galactopyranose is the enantiomer of the naturally abundant D-galactopyranose and is classified as a rare L-sugar.[1][2] While less common in nature, L-sugars are of significant pharmaceutical interest as they can be non-caloric sweeteners and are precursors for various natural products.[3] **L-galactopyranose** exists as a six-membered pyranose ring and, like its D-counterpart, can be found in α and β anomeric forms.[4][5] Its structure is defined by the specific stereochemistry of its hydroxyl groups. The elucidation of this precise three-dimensional structure is fundamental to understanding its biological activity and potential therapeutic applications. The process involves a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Physicochemical and Spectroscopic Data

The fundamental properties of **L-galactopyranose** are summarized below. Spectroscopic data is critical for confirming its identity and purity.

General Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[1]
Molecular Weight	180.16 g/mol	[1]
Monoisotopic Mass	180.06338810 Da	[1]
IUPAC Name (α-anomer)	(2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	[4]
IUPAC Name (β-anomer)	(2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	[5]
Physical Description	Solid	[4]
Melting Point	163 - 165 °C	[4]
Topological Polar Surface Area	110 Å ²	[1]

Spectroscopic Data Summary

The following table summarizes key spectroscopic data used for the identification of **L-galactopyranose**. Note that the NMR spectra of enantiomers (L- and D-galactose) are identical in an achiral solvent like D₂O.

Technique	Data Type	Key Observations	Reference
^1H NMR	Chemical Shifts (δ , ppm) & Coupling Constants (J, Hz)	A mixture of α and β anomers is typically observed in solution. The anomeric proton (H-1) of the α -anomer appears downfield (~5.27 ppm) with a smaller J-coupling (~4.0 Hz) compared to the β -anomer (~4.59 ppm, J ~ 8.0 Hz).[6][7]	[6][7]
^{13}C NMR	Chemical Shifts (δ , ppm)	Distinct signals for each of the six carbon atoms, with the anomeric carbon (C-1) being the most downfield. The chemical shifts differ slightly between the α and β anomers.	[1]
Mass Spectrometry (MS)	Mass-to-charge ratio (m/z)	Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically shows adducts (e.g., $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{H}]^+$). High-resolution MS provides the exact mass for formula confirmation.[8][9]	[8][9]
Infrared (IR) Spectroscopy	Wavenumber (cm^{-1})	Broad O-H stretching band (~3300-3500 cm^{-1}), C-H stretching	[1]

(~2900 cm^{-1}), and a complex fingerprint region (1000-1200 cm^{-1}) characteristic of C-O stretching and O-H bending vibrations.

[1]

Core Experimental Methodologies

The definitive structural elucidation of **L-galactopyranose** relies on the synergistic application of several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure of carbohydrates. It provides information on proton and carbon environments, connectivity, and stereochemistry.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **L-galactopyranose** sample in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is used as the solvent to avoid a large interfering solvent signal from $^1\text{H}_2\text{O}$.
- **Internal Standard:** Add a small amount of a suitable internal standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing ($\delta = 0.00$ ppm).[6]
- **Instrument Setup:**
 - **Spectrometer:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - **Temperature:** Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducible chemical shifts.
- **Data Acquisition:**
 - **^1H NMR:** Acquire a standard one-dimensional proton spectrum. Suppress the residual HOD signal using a presaturation sequence.

- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- 2D NMR (COSY, HSQC):
 - Acquire a COSY (Correlation Spectroscopy) spectrum to establish ^1H - ^1H spin-spin coupling networks and identify neighboring protons.
 - Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
- Data Analysis:
 - Integrate the signals in the ^1H spectrum to determine the relative ratios of the α and β anomers.
 - Measure the chemical shifts (δ) and coupling constants (J) for all proton signals. The magnitude of the J-coupling between H-1 and H-2 is diagnostic of the anomeric configuration ($J_\alpha \approx 3\text{-}4\text{ Hz}$, $J_\beta \approx 7\text{-}8\text{ Hz}$).
 - Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of **L-galactopyranose** with high accuracy.

- Sample Preparation: Prepare a dilute solution of **L-galactopyranose** ($\sim 10\text{-}50\text{ }\mu\text{M}$) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile.
- Ionization Method:
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is infused into the ESI source. The analysis is often performed in positive ion mode to detect adducts like $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$.
- Mass Analyzer:

- Time-of-Flight (TOF) or Orbitrap: Use a high-resolution mass analyzer to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- Data Analysis:
 - Identify the peak corresponding to the **L-galactopyranose** adduct (e.g., for $[M+Na]^+$, expected $m/z \approx 203.05$).
 - Use the instrument's software to calculate the elemental formula from the measured exact mass. Compare this with the theoretical formula ($C_6H_{12}O_6$) to confirm the composition.
 - Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with MS can be used to distinguish between pyranose and furanose ring isomers based on their distinct IR fingerprints.[\[8\]](#)[\[10\]](#)

X-ray Crystallography

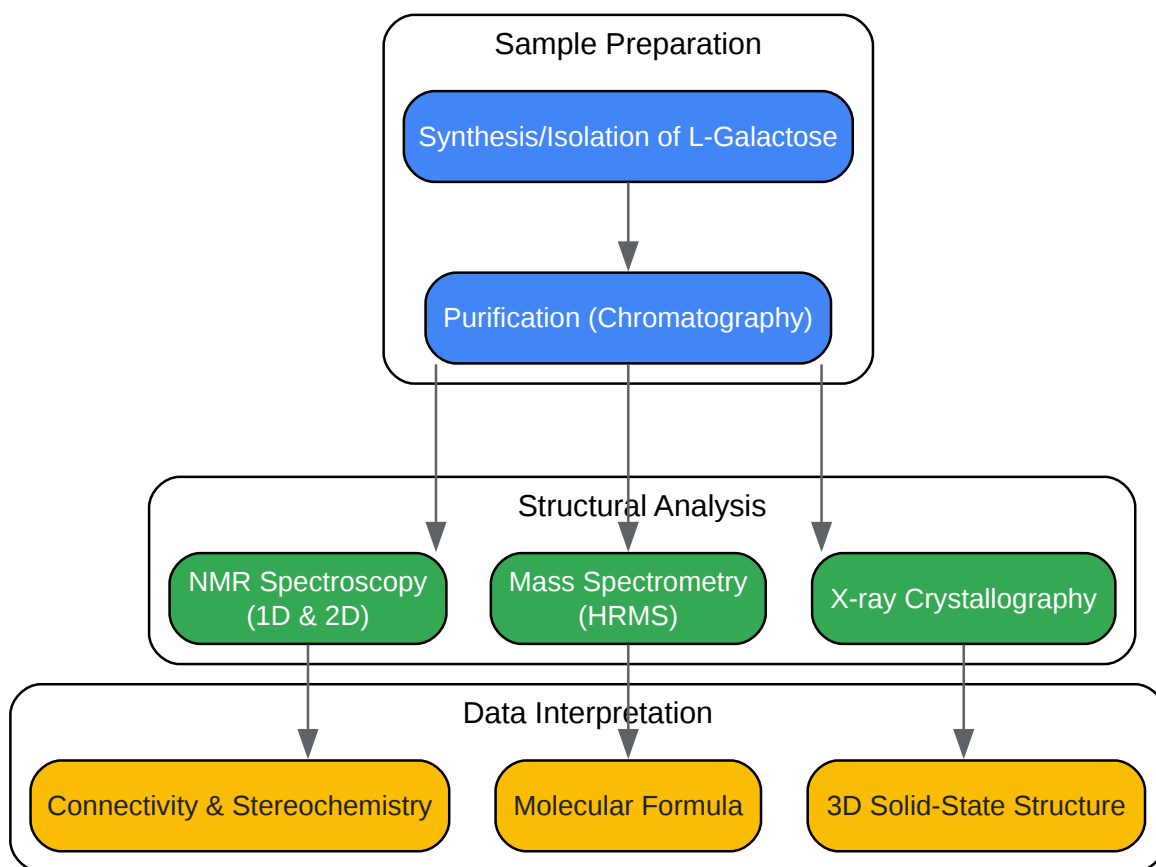
X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional atomic arrangement of a molecule in the solid state. While challenging for small, highly soluble sugars, obtaining a crystal structure is the gold standard for structural confirmation.

- Crystallization:
 - This is the most critical and often challenging step. Grow single crystals of **L-galactopyranose** by slow evaporation of a saturated solution.
 - Screen various solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) and temperatures to find optimal crystallization conditions.
- Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often under cryo-conditions (e.g., 100 K) to minimize radiation damage.[\[11\]](#)[\[12\]](#)
- Data Collection:

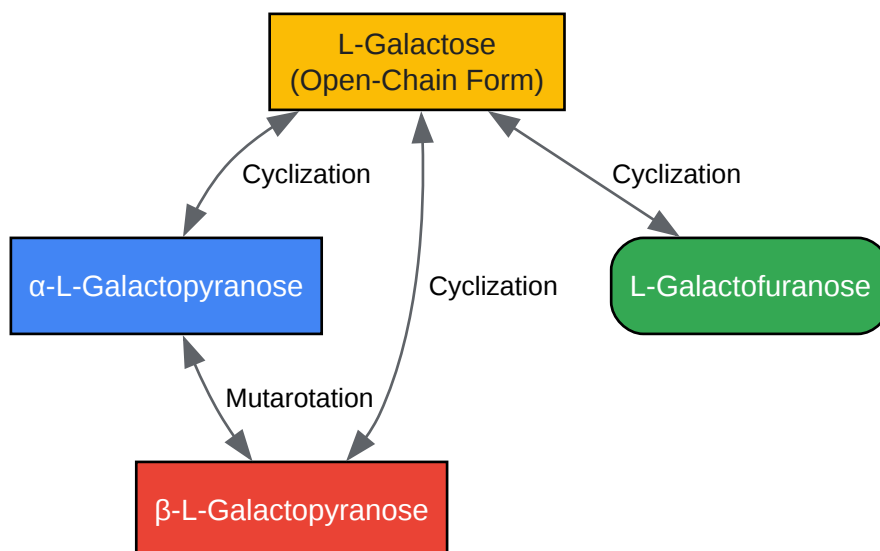
- Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation) and a detector (e.g., CCD or imaging plate).[11][12]
- Rotate the crystal in the X-ray beam and collect a series of diffraction patterns over a wide angular range.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density map.
 - Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).[13]
- Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of **L-galactopyranose** in the solid state.

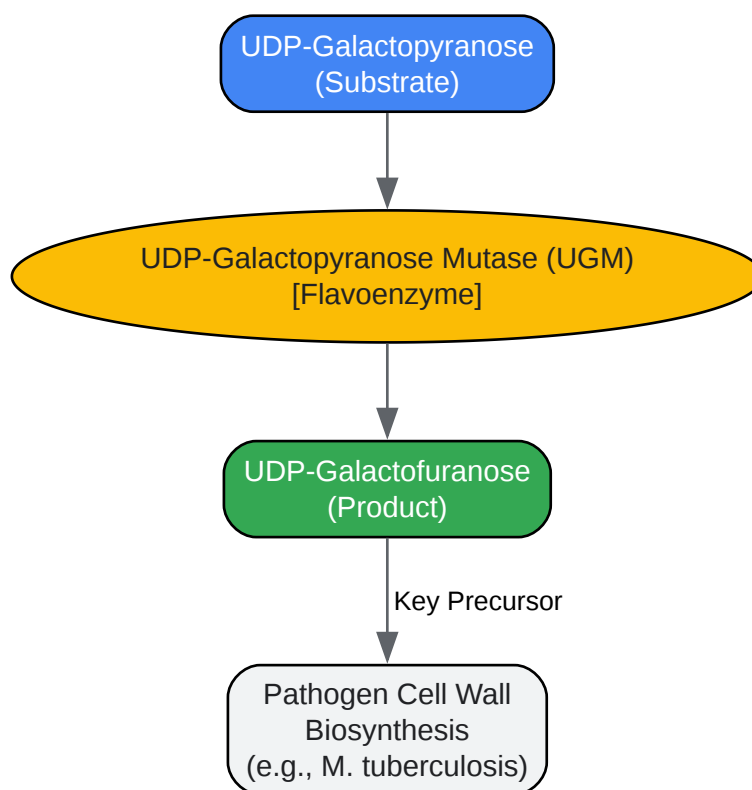
Visualized Workflows and Relationships

Diagrams are used to illustrate the logical flow of the structure elucidation process and the chemical relationships of L-galactose.



Elucidated Structure of L-Galactopyranose





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